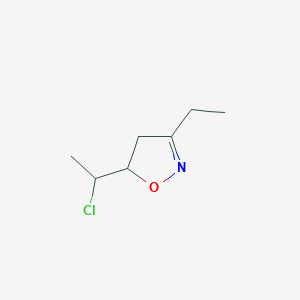

5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Description

IUPAC Nomenclature and Systematic Characterization

The compound 5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole derives its systematic name from the oxazole heterocyclic framework. The IUPAC nomenclature prioritizes the oxazole ring’s numbering, with the oxygen atom at position 1 and the nitrogen at position 2. The substituents are assigned based on their positions:

- A 1-chloroethyl group (-CHClCH₃) at position 5.

- An ethyl group (-CH₂CH₃) at position 3.

The “4,5-dihydro” designation indicates partial saturation of the oxazole ring, specifically at the 4 and 5 positions, resulting in a five-membered ring with one double bond (between positions 1 and 2). This structural feature distinguishes it from fully aromatic oxazoles.

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₂ClNO reflects the compound’s composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 12 | 1.008 | 12.10 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 161.63 |

The calculated molecular weight of 161.63 g/mol aligns with experimental data from spectroscopic analyses.

CAS Registry Number and Unique Chemical Identifiers

The compound is uniquely identified by the following descriptors:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1315365-58-2 | |

| InChIKey | AVXKJCGQAQDFCN-UHFFFAOYSA-N | |

| SMILES | CCC1=NOC(C(Cl)C)C1 | |

| ChemSpider ID | 29808017 (analogous compound) |

The CAS number ensures unambiguous identification in chemical databases, while the InChIKey and SMILES strings facilitate digital representation and computational modeling.

Stereochemical Configuration and Conformational Isomerism

The 1-chloroethyl group introduces a chiral center at the carbon bearing the chlorine atom, yielding two enantiomers: (R)-5-(1-chloroethyl) and (S)-5-(1-chloroethyl) . The stereochemistry influences physicochemical properties, though specific configurations remain underexplored in the literature.

Conformational analysis reveals two primary factors:

- Oxazole Ring Puckering : Partial saturation at positions 4 and 5 allows for slight ring distortion, adopting envelope or half-chair conformations.

- Substituent Orientation : The ethyl and chloroethyl groups exhibit rotational freedom, leading to staggered or eclipsed arrangements around the C3 and C5 positions.

Computational studies suggest the gauche conformation of the chloroethyl group minimizes steric hindrance with the adjacent oxazole ring.

Table 1 : Summary of Structural Attributes

| Property | Detail |

|---|---|

| IUPAC Name | 5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole |

| Molecular Formula | C₇H₁₂ClNO |

| Molecular Weight | 161.63 g/mol |

| CAS Number | 1315365-58-2 |

| Stereoisomerism | Two enantiomers due to chiral 1-chloroethyl group |

| Key Conformations | Gauche (chloroethyl), envelope/half-chair (oxazole ring) |

Properties

IUPAC Name |

5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-3-6-4-7(5(2)8)10-9-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNMMECIALSKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(C1)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole typically involves two main stages:

Preparation of 3-Halogenated 4,5-dihydroisoxazoles

1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkenes

- The core 4,5-dihydroisoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

- Nitrile oxides are typically generated in situ from dihaloformoximes, which are unstable and require careful handling due to their propensity to decompose and release toxic gases.

- This method is documented in patent WO2006/038657 and related literature, providing a route to 3-halogenated 4,5-dihydroisoxazoles with moderate yields.

- The instability and safety concerns of dihaloformoximes pose significant challenges, including the need for distillation under strict safety measures due to the high energy content of intermediates.

Alternative Halogenation of 3-Isoxazolidinones

- Another approach involves the halogenation of 3-isoxazolidinones using phosphorus oxychloride (POCl3), providing a more stable route to 3-halogenated intermediates.

- This method avoids the direct use of unstable dihaloformoximes but still requires careful control of reaction conditions to prevent decomposition.

Reaction Conditions and Purification

- The reactions are generally performed under an inert atmosphere (nitrogen purge or vacuum) to prevent side reactions and decomposition.

- Solvents such as tert-butanol are preferred for the thiourea addition step, facilitating rapid and smooth reactions even without added acid catalysts.

- Purification of the final product or intermediates is achieved through conventional methods such as distillation, crystallization, precipitation, extraction, or chromatography, with distillation being preferred for volatile intermediates.

Challenges and Considerations

| Aspect | Details |

|---|---|

| Stability of Intermediates | Dihaloformoximes and halogenated intermediates are unstable and decompose, releasing toxic gases. |

| Safety Measures | Requires distillation under precautionary conditions due to high energy content of compounds. |

| Yield Efficiency | Moderate yields are common due to decomposition and side reactions. |

| Reaction Temperature Control | Critical to maintain between 0°C and 100°C, preferably 20-50°C, to optimize reaction rate and minimize decomposition. |

| Purification Complexity | Multiple purification steps needed; distillation preferred for volatile intermediates. |

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitrile oxide generation | Dihaloformoximes (in situ) | Formation of reactive nitrile oxide intermediate |

| 2 | 1,3-Dipolar cycloaddition | Alkene substrates | Formation of 3-halogenated 4,5-dihydroisoxazoles |

| 3 | Halogenation | Chlorinating agents (e.g., POCl3) | Introduction of chloro substituent at 5-position |

| 4 | Thiourea addition | Thiourea (1.0-1.2 equiv), tert-butanol solvent | Formation of thiocarboxamidine salts |

| 5 | Purification | Distillation, crystallization, chromatography | Isolation of pure 5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole |

Research Findings and Innovations

- Research has focused on improving the stability of intermediates by avoiding direct isolation of dihaloformoximes and instead generating nitrile oxides in situ .

- The use of tert-butanol as a solvent in thiourea addition reactions enhances reaction speed and yield without the need for acid catalysts, simplifying the process.

- Optimization of temperature and stoichiometry of thiourea addition has been shown to increase overall yield and purity of the target compound.

- Despite improvements, the process still requires careful handling due to the toxic and unstable nature of halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of oxazole derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 5-(1-Hydroxyethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, while oxidation can produce various oxazole derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

IUPAC Name: 5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

The compound features a five-membered ring containing nitrogen and oxygen atoms, with a chloroethyl group enhancing its electrophilic characteristics. This structure allows for various chemical reactions, including substitution and oxidation.

Chemistry

In the field of chemistry, 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various reactions such as:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles like hydroxide ions or amines.

- Oxidation and Reduction: The compound can be oxidized to yield different oxazole derivatives.

Table 1: Common Reactions of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

| Reaction Type | Example Reaction | Major Products Formed |

|---|---|---|

| Substitution | Nucleophilic substitution with NaOH | 5-(1-Hydroxyethyl)-3-ethyl-4,5-dihydro-1,2-oxazole |

| Oxidation | Oxidation with KMnO4 | Various oxazole derivatives |

Biology

The compound is being investigated for its biological activities , particularly its antimicrobial and anticancer properties . Studies have indicated that oxazole derivatives can inhibit the growth of various bacteria and fungi.

Antimicrobial Activity:

Research has shown that compounds similar to this one exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 0.8 | E. coli |

| Compound B | 1.6 | S. aureus |

| 5-(1-Chloroethyl)-... | TBD | TBD |

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate in drug development. Its mechanism of action involves interaction with specific molecular targets in biological systems.

Case Study: Anticancer Potential

A comparative study indicated that certain oxazole derivatives could inhibit histone deacetylases (HDACs), which are implicated in cancer progression. This suggests that 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole may affect cellular pathways involved in tumor growth.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| Caco-2 | 20 |

| OVXF 899 | 10 |

| RXF 486 | 12 |

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

Table 4: Comparison of Biological Activities

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Ethyl-4-methyl-1,2-oxazole | Ethyl and methyl substituents | Exhibits potent antifungal activity |

| 5-(Bromomethyl)-3-methyl-4,5-dihydro | Bromomethyl substituent | Shows enhanced reactivity |

| 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro | Chloroethyl group | Potential anticancer and antimicrobial activity |

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chloroethyl groups enhance electrophilicity, enabling nucleophilic substitution reactions, while bromine (e.g., in 5-(bromomethyl)-3-methyl analogs) increases molecular weight and may alter binding kinetics.

- Polar Groups : Hydroxyl or methoxy substituents (e.g., compound 2e) improve water solubility (lower XLogP3), critical for CNS drug penetration.

Pharmacological and Agrochemical Profiles

- Antidepressant Activity: Compound 2e (XLogP3 = 1.8) showed potent MAO inhibition (IC₅₀ = 0.89 µM) with minimal neurotoxicity, attributed to its polar phenolic group.

- Herbicidal Activity : Pyroxasulfone (XLogP3 = 3.2) exhibits pre-emergence herbicidal activity via inhibition of very-long-chain fatty acid synthesis.

Stability and Stereochemical Considerations

Biological Activity

5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of a chloroethyl group and an ethyl group contributes to its reactivity and biological profile. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical structure of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole can be represented as follows:

This compound features a five-membered ring containing nitrogen and oxygen. The chloroethyl substituent at the 5-position enhances its electrophilic characteristics, making it a candidate for various biological interactions.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole have been shown to inhibit the growth of various bacteria and fungi. A study evaluating the antimicrobial activity of several oxazole derivatives found that some exhibited potent effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 0.8 | E. coli |

| Compound B | 1.6 | S. aureus |

| 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | TBD | TBD |

Anticancer Properties

The potential of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole as an anticancer agent is supported by studies on similar compounds that have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression . This suggests that this compound may affect cellular pathways involved in tumor growth.

Case Study: Inhibition of HDACs

A comparative study on oxazole derivatives indicated that certain compounds could inhibit HDAC activity effectively. The mechanism involves the interaction with the enzyme's active site, leading to altered gene expression associated with cancer cell proliferation .

The biological activity of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of the chloroethyl group allows for nucleophilic attack by cellular components, potentially leading to modifications in protein function or gene expression.

Comparative Analysis with Related Compounds

To better understand the biological implications of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Ethyl-4-methyl-1,2-oxazole | Ethyl and methyl substituents | Exhibits potent antifungal activity |

| 5-(Bromomethyl)-3-methyl-4,5-dihydro | Bromomethyl substituent | Shows enhanced reactivity in nucleophilic substitutions |

| 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro | Chloroethyl group | Potential anticancer and antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclization of precursors using chloromethylating agents (e.g., chloromethyl methyl ether) with Lewis acid catalysts like zinc iodide. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst loading significantly influence yield. Optimization may involve Design of Experiments (DoE) to assess variable interactions .

- Key Challenges : Competing side reactions (e.g., over-chlorination) require careful stoichiometric control. Purification via column chromatography or recrystallization (ethanol/water mixtures) is often necessary to isolate the product .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound and confirm its structure?

- IR Analysis : Detect characteristic absorptions for oxazole rings (~1650 cm⁻¹, C=N stretch) and chloromethyl groups (~650 cm⁻¹, C-Cl stretch) .

- NMR Analysis :

- ¹H-NMR : Peaks for ethyl groups (δ 1.2–1.4 ppm, triplet) and dihydro-oxazole protons (δ 4.0–5.0 ppm, multiplet).

- ¹³C-NMR : Confirm oxazole carbons (δ 150–160 ppm) and chloromethyl carbon (δ 40–45 ppm) .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Follow GHS guidelines for labeling, though specific hazard classifications are not yet fully documented .

Advanced Research Questions

Q. How can discrepancies in reported yields for structurally similar oxazole derivatives be resolved?

- Case Study : Compare synthesis routes for analogs like 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole (72–81% yield) vs. triazole derivatives (61–69% yield) .

- Resolution Strategies :

- Analyze solvent effects (polar aprotic vs. protic) on reaction kinetics.

- Use computational tools (DFT calculations) to model steric/electronic effects of substituents .

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in antimicrobial or antitumor assays?

- In Vitro Assays :

- Antimicrobial Testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Controls : Include reference drugs (e.g., cisplatin for antitumor studies) and solvent-only controls to validate specificity .

Q. How does the chloromethyl group influence reactivity compared to halogen-substituted analogs (e.g., bromomethyl or unsubstituted derivatives)?

- Reactivity Profile :

- Nucleophilic Substitution : Chloromethyl groups undergo faster SN2 reactions than bromomethyl analogs due to smaller atomic size and better leaving-group ability.

- Stability : Chloromethyl derivatives are less prone to hydrolysis compared to unsubstituted oxazoles .

- Comparative Data :

| Derivative | Reactivity (SN2) | Hydrolysis Stability |

|---|---|---|

| Chloromethyl | High | Moderate |

| Bromomethyl | Moderate | Low |

| Unsubstituted | N/A | High |

Q. What strategies can address challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Optimization :

- Use continuous flow reactors to enhance heat/mass transfer and reduce batch variability .

- Implement in-line analytics (e.g., FTIR monitoring) for real-time reaction control.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.